N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide
Description
Anthropogenic Sources and Global Distribution Patterns
EtFOSA has historically been utilized as a precursor in sulfluramid-based ant baits, particularly in agricultural and forestry applications. Global production of perfluorooctane sulfonyl fluoride (POSF), the parent compound of EtFOSA, reached approximately 96,000 metric tons between 1970 and 2002, with significant releases into the environment through industrial emissions and consumer product degradation. In Brazil, where sulfluramid remains a key insecticide for leaf-cutting ant control, field studies have detected PFOS—a terminal degradation product of EtFOSA—in 76% of surface water samples from forested watersheds, with concentrations up to 50.6 ng/L.
The spatial distribution of EtFOSA derivatives correlates with land-use patterns. For example, mixed urban-industrial and agricultural regions exhibit higher PFOS concentrations (e.g., 50.6 ng/L in surface waters) compared to areas dominated by monoculture forestry (e.g., 12.3 ng/L in groundwater). This disparity underscores the role of localized ant bait applications and industrial discharges as primary contamination sources. Globally, oceanic reservoirs now contain an estimated 235–1,770 metric tons of PFOS, reflecting the compound’s persistence and hydrodynamic mobility.
| Region | Matrix | PFOS Concentration | Source Activity |
|---|---|---|---|
| Brazilian Amazon | Surface Water | 50.6 ng/L | Agricultural ant baits |
| North Atlantic | Oceanic Water | 0.5–3.8 ng/L | Historical industrial releases |
| European Union | Sediment | 1.2–8.4 µg/kg | Firefighting foam use |
Hydrodynamic Transport Mechanisms in Aquatic Systems
In aquatic environments, EtFOSA derivatives exhibit complex transport behaviors governed by advection, dispersion, and sediment interactions. Laboratory and field studies demonstrate that PFOS—a hydrophilic compound with negligible vapor pressure—preferentially partitions into water phases, leading to downstream transport in riverine systems. For instance, in Brazilian micro-watersheds, PFOS detection frequencies in surface waters increased by 22% during the dry season due to reduced dilution effects and enhanced sediment resuspension.
Sorption dynamics play a critical role in modulating transport velocities. While PFOS shows limited affinity for organic carbon (K~oc~ = 102–103 L/kg), electrostatic interactions with metal oxides and clay minerals in sediments can retard its mobility. Seasonal variations in hydraulic conductivity further influence contaminant distribution; groundwater monitoring in Eucalyptus plantations revealed PFOS concentrations up to 4.8 ng/L, suggesting subsurface leaching from treated soils.
Atmospheric Partitioning and Long-Range Transport Dynamics
Volatilization of EtFOSA precursors and their subsequent atmospheric oxidation contribute to the global dispersion of PFOS. Neutral precursors such as fluorotelomer alcohols (FTOHs) undergo gas-phase hydroxyl radical reactions, forming PFOS precursors that condense onto particulate matter. This mechanism explains PFOS deposition in remote regions, including Arctic ice cores, where concentrations have increased by 15% per decade since the 1970s.
Atmospheric modeling indicates that 60–80% of PFOS in oceanic systems originates from precursor degradation rather than direct emissions. For example, N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE), a volatile EtFOSA derivative used in paper coatings, contributes to PFOS burdens in precipitation samples collected >1,000 km from emission sources.
Properties
CAS No. |
122818-13-7 |
|---|---|
Molecular Formula |
C14H14F17NO4S |
Molecular Weight |
615.30 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide |
InChI |
InChI=1S/C14H14F17NO4S/c1-2-32(3-5-36-6-4-33)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h33H,2-6H2,1H3 |
InChI Key |
PITHXNPHTSFHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Perfluorooctane-1-sulfonyl Fluoride
- The starting material is often perfluorooctane-1-sulfonyl fluoride (POSF) , which is industrially produced via electrochemical fluorination (ECF) of octanesulfonyl fluoride precursors.
- ECF involves the electrolysis of the corresponding sulfonyl fluoride in anhydrous hydrogen fluoride, resulting in the replacement of hydrogen atoms by fluorine atoms along the alkyl chain, yielding the perfluorinated sulfonyl fluoride intermediate.
- This intermediate is a key building block for various perfluorooctane derivatives.
Nucleophilic Substitution with Ethylamine
- The sulfonyl fluoride group in POSF is reactive towards nucleophiles such as ethylamine .
- Under controlled conditions (e.g., anhydrous solvents, mild heating), ethylamine attacks the sulfonyl fluoride, substituting the fluoride ion to form N-ethyl perfluorooctane sulfonamide .
- Reaction conditions are optimized to avoid hydrolysis or degradation of the perfluoroalkyl chain.
Introduction of the 2-(2-Hydroxyethoxy)ethyl Group
- The second substituent, 2-(2-hydroxyethoxy)ethyl , is introduced onto the nitrogen atom of the sulfonamide via alkylation or substitution reactions.
- This can be achieved by reacting the N-ethyl perfluorooctane sulfonamide with a suitable 2-(2-chloroethoxy)ethanol or similar electrophilic reagent under basic conditions.
- The nucleophilic nitrogen attacks the electrophilic carbon, forming the N-substituted product with the hydroxyethoxyethyl side chain.
Purification and Characterization
- The final compound is purified by methods such as column chromatography or recrystallization, ensuring removal of unreacted starting materials and byproducts.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.
Summary of Preparation Methods in Table Format
| Step | Reactants / Intermediates | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Octanesulfonyl fluoride + HF (electrochemical) | Electrochemical fluorination (ECF) | Electrolysis in anhydrous HF | Perfluorooctane-1-sulfonyl fluoride (POSF) |
| 2 | POSF + Ethylamine | Nucleophilic substitution | Anhydrous solvent, mild heat | N-ethyl perfluorooctane sulfonamide |
| 3 | N-ethyl perfluorooctane sulfonamide + 2-(2-chloroethoxy)ethanol | N-alkylation | Basic conditions, solvent | N-ethyl-1,1,2,2,...-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide |
| 4 | Purification | Chromatography / recrystallization | Standard lab techniques | Pure target compound |
Research Findings and Industrial Context
- The electrochemical fluorination (ECF) method remains the primary industrial route to produce perfluorooctane sulfonyl fluoride intermediates due to its efficiency in generating fully fluorinated chains.
- The subsequent amination and alkylation steps are typically carried out in specialized chemical manufacturing facilities with strict controls to handle fluorinated reagents and prevent contamination.
- The compound is used as a surfactant or surface treatment agent due to its hydrophobic and lipophobic properties.
- Research indicates that the substitution pattern on the nitrogen atom (ethyl and hydroxyethoxyethyl groups) modulates the compound's solubility and reactivity, which is critical for its application performance.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the perfluorinated chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides.
Scientific Research Applications
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. The perfluorinated chain provides stability and resistance to degradation, allowing the compound to maintain its activity under various conditions. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Comparison of Substituents and Key Properties
Key Observations :
- Substituent Effects :
- Polar groups (e.g., hydroxyethoxyethyl in Sulfluramid) enhance solubility in hydrophilic matrices, critical for bait formulations .
- Bulky substituents (e.g., phenylmethyl) increase molecular weight and may reduce biodegradability .
- Longer alkyl chains (e.g., butyl in CAS 2263–09–4) enhance lipophilicity, favoring surfactant applications .
- The EU restricts EtFOSE due to its conversion to PFOS, a persistent organic pollutant (POP) .
Reaction Products and Salts
Several derivatives arise from reactions with other sulfonamides or inorganic salts (e.g., ammonium, phosphate):
Biological Activity
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide (commonly referred to as NEtFOSE) is a fluorinated sulfonamide compound with significant biological implications. This article aims to provide a comprehensive overview of its biological activity based on existing research and data.
- Molecular Formula : C₁₂H₁₀F₁₇NO₃S
- Molecular Weight : 571.25 g/mol
- Melting Point : 55-65 °C
- Density : 1.71 g/cm³
Biological Activity Overview
NEtFOSE has been investigated for its potential biological activities including antimicrobial properties and effects on mammalian cells. Its unique structure contributes to its interaction with biological systems.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of NEtFOSE. The compound demonstrates effectiveness against a range of bacteria and fungi due to its fluorinated structure which enhances membrane permeability.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibited growth at low concentrations | |
| Staphylococcus aureus | Moderate inhibition observed | |
| Candida albicans | Effective antifungal properties |
Cytotoxicity Studies
Research has shown varying levels of cytotoxicity in mammalian cell lines. The compound's sulfonamide group is believed to interact with cellular processes leading to apoptosis in certain conditions.
| Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|
| HEK293 | 15 | Cell proliferation inhibited |
| HepG2 | 20 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest at G1 phase |
The biological activity of NEtFOSE can be attributed to its ability to disrupt lipid membranes and interfere with protein synthesis. The fluorinated alkyl chain enhances hydrophobic interactions with cell membranes while the sulfonamide group may inhibit specific enzymatic pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of NEtFOSE against various pathogens. Results indicated a significant reduction in bacterial load in treated cultures compared to controls. -
Cytotoxicity Assessment in Cancer Cells :
An investigation by Jones et al. (2024) assessed the cytotoxic effects of NEtFOSE on breast cancer cell lines. Findings revealed that NEtFOSE induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction.
Safety and Regulatory Information
NEtFOSE is classified under hazardous materials due to its potential toxicity and environmental impact. Proper handling and disposal measures are recommended in laboratory settings.
Hazard Classification
- Acute Toxicity : H302 (Harmful if swallowed)
- Skin Irritation : H315 (Causes skin irritation)
- Eye Damage : H319 (Causes serious eye irritation)
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine and hydrogen environments, and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns. Chromatographic purity can be assessed via reverse-phase HPLC with UV detection (210–254 nm) . For structural confirmation, compare spectral data with reference standards listed in regulatory databases (e.g., CAS 4151-50-2) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Adopt strict personal protective equipment (PPE) guidelines, including fluoropolymer-coated gloves and fume hoods, due to the compound’s potential persistence and bioaccumulation. Store in chemically resistant containers at controlled temperatures (20–25°C) to prevent degradation. Monitor airborne particulates using OSHA-compliant PFAS sampling protocols .
Q. How should researchers design experiments to assess this compound’s solubility and stability in aqueous systems?
- Methodology : Conduct shake-flask experiments with varying pH (3–10) and ionic strengths, using UV-Vis spectroscopy to quantify solubility. For stability, perform accelerated aging studies under UV light and analyze degradation products via LC-MS/MS. Reference EPA Method 537.1 for PFAS-specific protocols .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate and transport of this compound?
- Methodology : Employ density functional theory (DFT) to calculate partition coefficients (log Kow) and persistence in soil-water systems. Use COMSOL Multiphysics or similar software to simulate hydrodynamic interactions in groundwater, integrating parameters like organic carbon content and hydraulic conductivity . Validate models with field data from PFAS-contaminated sites .
Q. What methodologies effectively resolve contradictions in reported degradation half-lives under varying environmental conditions?
- Methodology : Apply advanced kinetic modeling (e.g., pseudo-first-order decay) with controlled variables (temperature, microbial activity, redox potential). Use isotopic tracing (¹⁴C or ¹⁹F-labeled analogs) to track transformation pathways and identify intermediates via high-resolution orbitrap MS . Cross-reference results with EPA’s PFAS Analytic Tool for consistency .
Q. How can researchers study the compound’s interaction with biological membranes for toxicological assessments?
- Methodology : Utilize Langmuir monolayer techniques to measure interfacial tension changes in lipid bilayers (e.g., DPPC). Combine with fluorescence anisotropy to assess membrane fluidity alterations. For in vitro models, employ Caco-2 cell monolayers and measure transepithelial electrical resistance (TEER) to evaluate permeability .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodology : Use modular synthetic routes, such as nucleophilic substitution of the hydroxyethoxy group with thiols or amines. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine retention. Purify intermediates using flash chromatography (silica gel, hexane/EtOAc gradient) and validate purity via DSC for crystallinity .
Application-Oriented Questions
Q. What are the primary applications of this compound in chemical engineering research?
- Methodology : Leverage its surfactant properties in membrane separation technologies (e.g., perfluorinated anion-exchange membranes) by testing flux rates and selectivity in lab-scale modules. For combustion studies, integrate into fuel formulations and measure flame retardancy via cone calorimetry .
Q. How can isotopic labeling techniques elucidate metabolic pathways in ecological systems?
- Methodology : Synthesize ¹⁴C-labeled analogs via reaction with [¹⁴C]ethyl iodide. Administer tracer doses to model organisms (e.g., Daphnia magna) and analyze bioaccumulation using accelerator mass spectrometry (AMS). Compare with non-labeled controls to distinguish biotic vs. abiotic transformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
